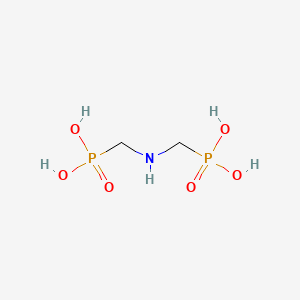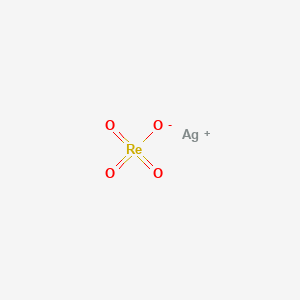
sodium;N-cyclohexylsulfamate
Descripción general
Descripción
Métodos De Preparación
Sodium N-cyclohexylsulfamate is synthesized through the sulfonation of cyclohexylamine in the presence of a base . The sulfonation can involve sulfamic acid, a sulfate salt, or sulfur trioxide . The amine salts of cyclamate produced are then converted to the sodium, calcium, potassium, or magnesium salt by treatment with the appropriate metal oxide . Industrial production methods often involve careful control of reaction conditions to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Sodium N-cyclohexylsulfamate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to cyclohexylamine under certain conditions.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various reducing agents for reduction . The major products formed from these reactions include N,N-dichlorocyclohexanamine and cyclohexylamine .
Aplicaciones Científicas De Investigación
Sodium N-cyclohexylsulfamate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel chemical entities with unique physical or chemical properties.
Biology: It is explored for its role in creating compounds that exhibit biological activity.
Medicine: It is studied for its potential therapeutic effects, including its use as an anxiolytic compound.
Industry: It is used in the production of non-nutritive sweeteners and as an additive in various food products.
Mecanismo De Acción
The mechanism of action of sodium N-cyclohexylsulfamate involves its interaction with taste receptors on the tongue, which leads to the perception of sweetness . It is metabolized to cyclohexylamine by the microflora in the large intestine of some individuals . This metabolic pathway is responsible for its sweetening effect and potential biological activity .
Comparación Con Compuestos Similares
Sodium N-cyclohexylsulfamate is often compared with other non-nutritive sweeteners such as:
Aspartame: Another widely used artificial sweetener that is approximately 200 times sweeter than sucrose.
Saccharin: A non-nutritive sweetener that is about 300-400 times sweeter than sucrose.
Acesulfame potassium: A calorie-free sweetener that is about 200 times sweeter than sucrose.
Sodium N-cyclohexylsulfamate is unique due to its stability under a wide range of pH levels and temperatures, making it suitable for various applications in food and beverages .
Propiedades
IUPAC Name |
sodium;N-cyclohexylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPTWFVPPPURJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)
![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)




![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)




